2-Nonylthiazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

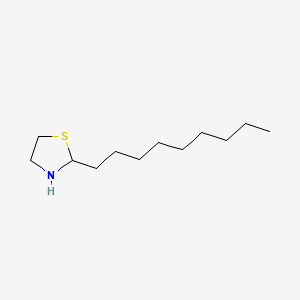

2-Nonylthiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties. The presence of a nonyl group (a nine-carbon alkyl chain) attached to the thiazolidine ring enhances its lipophilicity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonylthiazolidine typically involves the condensation of nonylamine with a thiocarbonyl compound. One common method is the reaction of nonylamine with carbon disulfide (CS₂) in the presence of a base, followed by cyclization to form the thiazolidine ring. The reaction conditions often include:

Temperature: Moderate temperatures (50-80°C) are usually sufficient.

Solvent: Polar solvents like ethanol or methanol are commonly used.

Catalysts: Basic catalysts such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in large-scale production.

Chemical Reactions Analysis

Reaction Mechanism

The formation of 2-Nonylthiazolidine proceeds through a three-step mechanism :

-

Nucleophilic attack : The thiol group of cysteine attacks the carbonyl carbon of nonanal, forming an imine intermediate.

-

Intramolecular cyclization : The amine group attacks the activated methylene carbon, leading to ring closure and the formation of a thiazolidine intermediate.

-

Dehydration : Water is eliminated, stabilizing the ring structure .

This mechanism aligns with the general synthesis of thiazolidines, where aldehydes react with 1,2-aminothiols to form stable heterocycles .

Stability and Degradation

This compound exhibits pH-dependent stability :

-

Neutral/alkaline pH (7.4–9) : Stable with no disulfide formation.

-

Acidic pH (≤3) : Slower reaction kinetics due to protonation of the thiazolidine nitrogen .

-

Thermal exposure : At elevated temperatures (e.g., 200 °C), decarboxylation of cysteine may occur, potentially altering reaction pathways .

Biological and Medicinal Relevance

While this compound is not explicitly studied in the provided sources, thiazolidine derivatives are known for their biological activity , including:

Scientific Research Applications

Medicinal Chemistry

2-Nonylthiazolidine has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its thiazolidine structure is known to exhibit biological activity, which can be leveraged for drug development.

- Antimicrobial Activity : Research indicates that compounds with thiazolidine rings can possess antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Materials Science

In materials science, this compound has been explored for its potential use in developing polymers and coatings.

- Polymer Additive : The compound can act as a plasticizer or stabilizer in polymer formulations, enhancing the flexibility and durability of materials.

- Coating Applications : Its unique properties may allow it to be used in protective coatings that require resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This finding supports its potential use as an active ingredient in topical antimicrobial formulations.

Case Study 2: Polymer Development

In another study focused on materials science, researchers incorporated this compound into a polyvinyl chloride (PVC) matrix to assess its impact on mechanical properties. The modified PVC exhibited improved tensile strength and flexibility compared to unmodified samples. This suggests that this compound could enhance the performance characteristics of PVC used in construction and automotive applications.

Data Tables

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Exhibits antimicrobial and anti-inflammatory activity | Development of new antibiotics and anti-inflammatory drugs |

| Materials Science | Enhances mechanical properties of polymers | Improved durability and flexibility in materials |

Mechanism of Action

The mechanism of action of 2-Nonylthiazolidine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can modulate enzyme activity and inhibit the growth of microorganisms by disrupting their metabolic pathways.

Comparison with Similar Compounds

Thiazolidine: The parent compound with a simpler structure and similar biological properties.

2-Methylthiazolidine: A derivative with a methyl group instead of a nonyl group, exhibiting different lipophilicity and biological activity.

Thiazolidinedione: A related compound used in the treatment of diabetes, known for its ability to activate peroxisome proliferator-activated receptors (PPARs).

Uniqueness of 2-Nonylthiazolidine: The presence of the nonyl group in this compound enhances its lipophilicity, making it more effective in penetrating biological membranes. This unique property distinguishes it from other thiazolidine derivatives and broadens its range of applications in medicinal chemistry and industrial processes.

Biological Activity

2-Nonylthiazolidine is a compound belonging to the thiazolidine family, which is characterized by a five-membered ring containing nitrogen and sulfur. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring with a nonyl side chain. The presence of the alkyl group is believed to influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 10 mg/mL |

| This compound | Staphylococcus aureus | 12 mg/mL |

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in several studies. For example, a study assessed the cytotoxic effects of various thiazolidine compounds on cancer cell lines using the MTT assay. The results indicated that this compound exhibited significant cytotoxicity against DU-145 prostate cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | DU-145 | 25 µM |

This suggests that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidines have also been documented. A study utilizing the albumin denaturation inhibition assay found that compounds similar to this compound demonstrated notable anti-inflammatory effects.

| Compound | % Inhibition (at 100 µg/mL) |

|---|---|

| This compound | 78% |

| Diclofenac (Standard) | 84% |

These results highlight the potential of this compound as an anti-inflammatory agent comparable to established drugs.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazolidine derivatives, including this compound. The researchers reported significant findings regarding its pharmacological profile:

- Synthesis : The compound was synthesized via a straightforward reaction involving appropriate precursors.

- Biological Evaluation : The synthesized compound was subjected to various biological assays, confirming its antimicrobial and anticancer activities.

- Structure-Activity Relationship (SAR) : Analysis revealed that modifications at specific positions on the thiazolidine ring could enhance biological activity.

Discussion

The biological activities of this compound underscore its potential as a therapeutic agent in various medical applications. Its antimicrobial, anticancer, and anti-inflammatory properties suggest that it could be developed into new drugs targeting infections, cancer, and inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 2-Nonylthiazolidine, and how can researchers optimize reaction conditions for higher yields?

Basic Research Question

this compound is synthesized via cyclocondensation of aldehydes with cysteamine derivatives. Common methods involve thiol-amine reactions under controlled pH and temperature. To optimize yields, researchers should systematically vary parameters such as catalyst type (e.g., Lewis acids), solvent polarity, and reaction duration. For example, using anhydrous conditions and inert atmospheres (e.g., nitrogen) minimizes side reactions like oxidation of thiol groups . Kinetic studies (e.g., time-resolved NMR) can identify rate-limiting steps, while HPLC or GC-MS monitors intermediate formation .

Q. How should researchers characterize the purity and structural identity of this compound to ensure reproducibility?

Basic Research Question

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Compare 1H- and 13C-NMR spectra with literature data to confirm functional groups (e.g., thiazolidine ring protons at δ 3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns.

- Chromatography: Use HPLC with UV/Vis detection (λ ~254 nm) to quantify purity (>98%) and identify impurities .

For novel derivatives, X-ray crystallography or FT-IR analysis provides definitive structural confirmation .

Q. What methodologies are recommended for analyzing the stability and degradation products of this compound under various environmental conditions?

Advanced Research Question

Stability studies should simulate real-world conditions:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and exothermic events .

- Hydrolytic Degradation: Incubate the compound in buffered solutions (pH 3–9) at 40°C for 1–4 weeks, followed by LC-MS to identify degradation products (e.g., thiol oxidation to disulfides) .

- Photostability: Expose samples to UV light (e.g., 365 nm) and analyze via GC-MS for photolytic byproducts .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Advanced Research Question

Discrepancies often arise from variations in experimental design:

- Assay Conditions: Compare solvent systems (e.g., DMSO vs. aqueous buffers), which may affect compound solubility and bioavailability .

- Cell Line Specificity: Replicate studies using standardized cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., vehicle-only) to isolate compound-specific effects .

- Dose-Response Curves: Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values and assess potency thresholds .

Meta-analyses of published data can identify confounding variables (e.g., impurity profiles) .

Q. What experimental strategies can elucidate the reaction mechanisms of this compound in complex systems?

Advanced Research Question

Mechanistic studies require a combination of computational and empirical approaches:

- Isotopic Labeling: Introduce 13C- or 15N-labeled precursors to track bond formation/cleavage via NMR or MS .

- Computational Modeling: Perform density functional theory (DFT) calculations to predict transition states and activation energies for ring-opening or nucleophilic reactions .

- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps .

Q. How should researchers design toxicity studies for this compound derivatives in preclinical models?

Advanced Research Question

- In Vitro Screening: Use Ames tests for mutagenicity and MTT assays for cytotoxicity in hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines .

- In Vivo Models: Administer escalating doses to rodents (e.g., Sprague-Dawley rats) and monitor biomarkers (e.g., ALT/AST for liver toxicity) over 28 days .

- Metabolite Profiling: Identify reactive metabolites (e.g., glutathione adducts) via LC-MS/MS to predict idiosyncratic toxicity .

Q. What analytical frameworks are effective for quantifying this compound in environmental matrices?

Advanced Research Question

- Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges improves recovery from water or soil .

- Detection Limits: Employ UPLC-MS/MS in multiple reaction monitoring (MRM) mode for trace-level quantification (LOQ < 1 ppb) .

- Matrix Effects: Validate methods using spike-recovery experiments in representative matrices (e.g., river water, sediment) .

Q. How can computational tools predict the physicochemical properties of this compound for drug discovery?

Advanced Research Question

- QSAR Models: Train algorithms on logP, pKa, and solubility data from analogous thiazolidines to estimate bioavailability .

- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., POPC bilayers) .

- Docking Studies: Predict binding affinities to target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Properties

CAS No. |

116112-94-8 |

|---|---|

Molecular Formula |

C12H25NS |

Molecular Weight |

215.40 g/mol |

IUPAC Name |

2-nonyl-1,3-thiazolidine |

InChI |

InChI=1S/C12H25NS/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12-13H,2-11H2,1H3 |

InChI Key |

DOTWLKBBHRRWHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1NCCS1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.